molecular formula C16H12N4O2 B12159158 N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B12159158
M. Wt: 292.29 g/mol
InChI Key: MXRKRHOWBSDFDS-OCKHKDLRSA-N
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Description

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of Schiff bases It is characterized by the presence of a pyrazine ring and a naphthalene moiety linked through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and pyrazine-2-carboxylic acid hydrazide. The reaction is carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide involves its ability to chelate metal ions and interact with biological targets. The compound can form stable complexes with metal ions, which can enhance its biological activity. Additionally, the Schiff base moiety allows it to interact with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide is unique due to its specific combination of a pyrazine ring and a naphthalene moiety. This structural arrangement allows for unique interactions with metal ions and biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C16H12N4O2/c21-15-6-5-11-3-1-2-4-12(11)13(15)9-19-20-16(22)14-10-17-7-8-18-14/h1-10,21H,(H,20,22)/b19-9-

InChI Key

MXRKRHOWBSDFDS-OCKHKDLRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=NC=CN=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NC=CN=C3)O

Origin of Product

United States

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